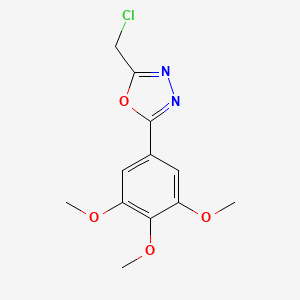

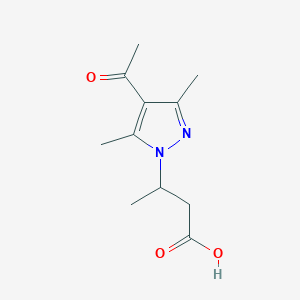

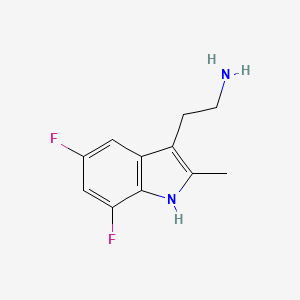

![molecular formula C15H15N3O2 B1621264 2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid CAS No. 904816-93-9](/img/structure/B1621264.png)

2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid

Overview

Description

The compound “2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid” is a type of organic compound known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . The molecule consists of a pyrrolidinyl group ((CH2)4N-) attached via N to the 4-position of pyridine .

Synthesis Analysis

The synthesis of pyrrolidine derivatives, including “this compound”, can be achieved through two main methods . The first involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by modification of the obtained compound . The second method involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of 2-(pyrrolidin-1-yl)pyrimidines in a single step .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications

C-H Functionalization and Redox-Annulations

Cyclic amines, including pyrrolidine, undergo redox-annulations with α,β-unsaturated aldehydes and ketones, facilitated by carboxylic acid-promoted generation of conjugated azomethine ylides. This process leads to the synthesis of ring-fused pyrrolines, which can be further oxidized to pyrroles or reduced back to pyrrolidines (Kang et al., 2015). This methodology highlights the compound's role in facilitating complex molecular transformations.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

Pyridinecarboxylic acids, including derivatives similar to the subject compound, are instrumental in forming coordination polymers and MOFs. For example, pyridine-2,4,6-tricarboxylic acid reacts with Zn(II) salts to produce diverse coordination polymers and metal-organic frameworks, demonstrating the potential for creating materials with varied structural and functional properties (Ghosh et al., 2004).

Supramolecular Chemistry

Carboxylic acid and pyridine functional groups present in compounds like 2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid exhibit unique hydrogen-bonding patterns. These patterns are crucial for constructing supramolecular architectures, as demonstrated in studies exploring the coexistence of carboxylic acid-acid and acid-pyridine hydrogen-bonding motifs (Long et al., 2014). Such studies underline the importance of functional groups in directing molecular assembly processes.

Luminescent Properties and Photophysical Applications

Coordination polymers derived from pyridinecarboxylic acids exhibit significant luminescent properties, which are applicable in materials science for the development of photofunctional materials. Research into the structures and properties of coordination polymers has shed light on their potential utility in designing novel luminescent materials with specific photophysical characteristics (Zheng et al., 2012).

Self-Assembly and Stimuli-Responsive Materials

The self-assembly of amphoteric azopyridine carboxylic acids into organized structures demonstrates the responsiveness of these materials to external stimuli such as heat, pH changes, and light. This behavior is crucial for developing smart materials capable of undergoing reversible structural transformations in response to environmental changes (Aoki et al., 2000).

Mechanism of Action

Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, which includes “2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid”, act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .

Future Directions

The future directions for “2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid” could involve further exploration of its potential biological activities. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and evaluated for their anti-fibrosis activity against immortalized rat hepatic stellate cells (HSC-T6) . This suggests that similar compounds, including “this compound”, could be explored for their potential anti-fibrotic activities .

properties

IUPAC Name |

2-(2-pyridin-4-ylpyrrolidin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2/c19-15(20)12-3-1-7-17-14(12)18-10-2-4-13(18)11-5-8-16-9-6-11/h1,3,5-9,13H,2,4,10H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSGINWTCHBMKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=C(C=CC=N2)C(=O)O)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378087 | |

| Record name | 2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

904816-93-9 | |

| Record name | 2-[2-(Pyridin-4-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

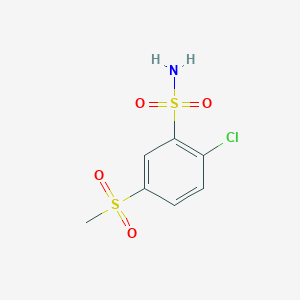

![3-[(4-chlorophenyl)sulfonylmethyl]-N'-hydroxybenzenecarboximidamide](/img/structure/B1621182.png)

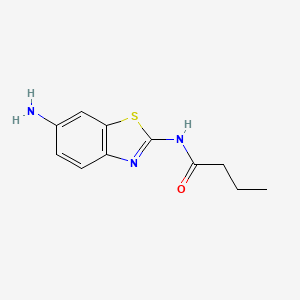

![6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1621199.png)